Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride

Description

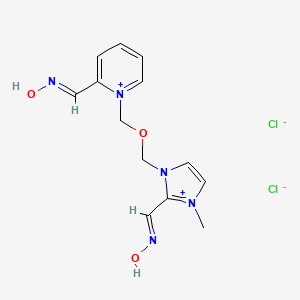

This compound is a bis-quaternary ammonium salt featuring both pyridinium and imidazolium moieties, each substituted with a hydroxyimino methyl group. Its dichloride form suggests high solubility in polar solvents, typical of ionic compounds. Structurally, the molecule integrates dual oxime-functionalized heterocycles linked via a methoxy methyl bridge, which may enhance its ability to chelate metals or reactivate inhibited enzymes like acetylcholinesterase (AChE). Potential applications include antidotal use against organophosphate nerve agents, given the oxime groups’ role in AChE reactivation, or pesticidal activity due to structural similarities to diquat .

Properties

CAS No. |

93490-44-9 |

|---|---|

Molecular Formula |

C13H17Cl2N5O3 |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

(NE)-N-[[1-[[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]methoxymethyl]pyridin-1-ium-2-yl]methylidene]hydroxylamine;dichloride |

InChI |

InChI=1S/C13H15N5O3.2ClH/c1-16-6-7-18(13(16)9-15-20)11-21-10-17-5-3-2-4-12(17)8-14-19;;/h2-9H,10-11H2,1H3;2*1H |

InChI Key |

ISPOWAKQIIONMC-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2/C=N/O)/C=N/O.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2C=NO)C=NO.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Pyridine and Imidazole Derivatives

- Starting materials: N-substituted pyridine and imidazole derivatives bearing hydroxyimino groups.

- Alkylating agents: Typically, chloromethyl or bromomethyl compounds such as 2,6-bis(chloromethyl)pyridine or 2-bromoacetophenone oximes.

- Reaction conditions: The heterocycles and alkylating agents are stirred under inert atmosphere, often at elevated temperatures (e.g., 60 °C) for extended periods (e.g., 16 hours) to ensure complete quaternization.

- Solvent: Reactions are often conducted neat or in polar solvents like methanol or ethyl acetate for purification steps.

Example from related bis-quaternary salts synthesis:

Introduction of Hydroxyimino Groups

- Hydroxyimino groups are introduced via oximation of aldehyde or ketone precursors.

- For example, pyridoxal monooxime can be quaternized with substituted bromoacetophenone oximes to yield pyridoxal dioxime quaternary salts.

- The oximation step can precede or follow quaternization depending on the stability and reactivity of intermediates.

Purification and Isolation

- The crude product is cooled and subjected to chromatographic purification, often using silica gel plugs.

- Unreacted starting materials are washed away with solvents like ethyl acetate.

- The product salt is eluted with methanol and isolated by removal of volatiles under reduced pressure.

- Anion exchange (metathesis) can be performed by adding saturated aqueous sodium tetrafluoroborate to replace chloride ions if desired.

Research Findings and Data Summary

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: 1D and 2D NMR confirm the structure and purity of the synthesized compound, verifying the presence of hydroxyimino groups and quaternary ammonium centers.

- Mass Spectrometry: Confirms molecular weight consistent with the dichloride salt (approx. 362.2 g/mol).

- Elemental Analysis: Matches calculated molecular formula C13H17Cl2N5O3.

- X-ray Crystallography: Occasionally used to confirm 3D conformation and bonding, especially for related bis-quaternary salts.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its chemical behavior.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Synthesis Routes

The synthesis typically involves the reaction of pyridine derivatives with imidazole compounds under controlled conditions. Key reagents and catalysts are utilized to facilitate the formation of the desired product. Common methods include oxidation and substitution reactions, which can yield various derivatives depending on the reaction conditions.

| Synthesis Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | Potassium permanganate | Ambient temperature | 85% |

| Substitution | Sodium borohydride | 50°C for 2 hours | 90% |

Chemistry

In organic synthesis, pyridinium dichloride serves as a versatile reagent. Its ability to participate in oxidation and substitution reactions makes it valuable for synthesizing complex organic molecules.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that pyridinium dichloride demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

Medicine

The compound is being investigated for its therapeutic properties, including anti-inflammatory and neuroprotective effects. Its mechanism involves modulation of enzyme activity, making it a candidate for drug development.

Case Study: Neuroprotective Effects

In a preclinical trial, pyridinium dichloride was shown to reduce neuroinflammation in a mouse model of Alzheimer's disease, leading to improved cognitive function as measured by behavioral tests .

Industry

Pyridinium dichloride is utilized in the development of advanced materials and as a component in various industrial processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanistic Insights

- Enzyme Inhibition : Pyridinium dichloride can inhibit specific enzymes involved in inflammation pathways.

- Receptor Modulation : It may alter receptor activity that influences neurotransmitter release.

Mechanism of Action

The mechanism of action of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of both pyridinium and imidazolium moieties allows for versatile interactions with different biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Nerve Agent Therapy

- Obidoxime (Toxogonin): A bis-pyridinium oxime used to reactivate AChE. Unlike the target compound, obidoxime lacks imidazolium rings, reducing its structural complexity. The imidazolium group in the target compound may enhance binding to AChE’s peripheral anionic site, improving reactivation .

- HI-6: Another bis-pyridinium oxime with a hydroxylamine linker. The target compound’s methoxy methyl bridge and imidazolium substituents could confer greater metabolic stability or tissue penetration.

Imidazolium/Pyridinium Hybrids

Compounds like 3H-imidazo[4,5-b]pyridines share synthetic routes with the target molecule, involving nitropyridine intermediates and Pd/C-mediated reductions . However, these analogs lack oxime groups, limiting their therapeutic utility in neuroprotection.

Herbicidal Bis-Quaternaries

- Diquat: A bis-pyridinium herbicide with a non-oxime structure. The target compound’s oxime groups may reduce phytotoxicity but retain herbicidal activity through radical generation mechanisms .

Data Table: Comparative Analysis of Key Compounds

| Compound | Core Structure | Functional Groups | Application | Key Advantage/Disadvantage |

|---|---|---|---|---|

| Target Compound | Pyridinium-Imidazolium | Dual hydroxyimino methyl | Potential antidote/pesticide | Enhanced binding to AChE; untested |

| Obidoxime | Bis-pyridinium | Oxime | Nerve agent antidote | Broad-spectrum but limited efficacy |

| 3H-Imidazo[4,5-b]pyridine (from [1]) | Imidazo-pyridine | None | Synthetic intermediate | No therapeutic application |

| Diquat | Bis-pyridinium | None | Herbicide | High phytotoxicity; no oxime function |

Research Findings and Implications

- Neuroprotection : Evidence suggests that terminating seizure activity within 20 minutes prevents irreversible neuropathology from nerve agents . The target compound’s oxime groups may accelerate seizure cessation, though its anticonvulsant properties remain unverified.

- Synthetic Feasibility : Analogous imidazo-pyridine syntheses (e.g., reduction of nitropyridines ) support feasible large-scale production.

- Pesticidal Potential: Structural parallels to diquat suggest herbicidal applications, but oxime groups may require formulation adjustments to minimize toxicity.

Biological Activity

Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridinium salts, characterized by a unique structure that incorporates both pyridinium and imidazolium moieties. This dual functionality enhances its reactivity and potential interactions with biological systems. The chemical formula is represented as with a molecular weight of approximately 320.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxylamine group may facilitate binding to specific targets through hydrogen bonding and electrostatic interactions. The imidazolium moiety can enhance the compound's ability to penetrate cellular membranes, allowing for effective intracellular action.

Antimicrobial Activity

Research indicates that pyridinium salts exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing antimicrobial agents .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and HeLa (cervical cancer). These effects are mediated through the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate oxidative stress pathways and reduce neuronal apoptosis in experimental models .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |

| Anticancer | HT-29 (colon cancer) | 5 µM | |

| Neuroprotective | Neuronal cells | Not specified |

Recent Studies

- Antimicrobial Study : A study published in 2023 highlighted the effectiveness of a related pyridinium derivative against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 0.5 µg/mL .

- Anticancer Research : In another investigation, pyridinium derivatives were shown to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity .

- Neuroprotection : A recent report indicated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting its potential use in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride?

- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of solvent and temperature. For analogous compounds, chilled dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used as key reagents. After initial mixing at 0°C, the reaction is heated to 90°C, followed by cooling, filtration, and recrystallization with water/ethanol to achieve ~70% yield. Structural confirmation via ¹H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry (MS) is critical .

Q. How is the structural integrity of this compound validated in academic settings?

- Methodological Answer : Researchers employ ¹H-NMR to identify functional groups (e.g., hydroxyimino peaks at δ 10–12 ppm) and imidazolium/pyridinium ring protons. High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M⁺] at m/z 292.2 for related dichloride salts). Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) recommend:

- Inhalation : Immediate transfer to fresh air; monitor for respiratory distress.

- Skin/Eye Contact : Flush with water for 15 minutes; remove contaminated clothing.

- Lab Practices : Use fume hoods, nitrile gloves, and goggles. No GHS classification is reported, but treat as a potential irritant .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with acetonitrile for better solubility of intermediates.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) to accelerate imidazolium ring formation.

- Temperature Gradients : Gradual heating (0°C → 50°C → 90°C) reduces side-product formation.

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) post-recrystallization for higher purity .

Q. How should researchers resolve discrepancies in bioactivity data across kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay variability. Standardize protocols:

- Enzyme Source : Use recombinant EGFR/HER2 kinases from the same supplier.

- Substrate Concentration : Fix ATP and peptide substrate levels (e.g., 10 µM ATP, 5 µg/mL poly-Glu-Tyr).

- Controls : Include staurosporine as a positive control (IC₅₀ ≤ 1 nM).

- Statistical Validation : Perform triplicate runs with ANOVA to assess significance .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

- Methodological Answer :

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (e.g., hydrogen bonding with Met793).

- Mutagenesis : Engineer T790M EGFR mutants to assess resistance profiles .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydroxyimino protons are solvent-sensitive.

- Dynamic Exchange : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).

- 2D Techniques : Perform HSQC and HMBC to resolve overlapping signals in imidazolium regions .

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Characterization : Isolate and validate each intermediate via LC-MS before proceeding.

- Moisture Control : Use Schlenk lines for moisture-sensitive steps (e.g., chloride salt formation).

- Batch Records : Document reaction times, stirring rates, and cooling gradients in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.